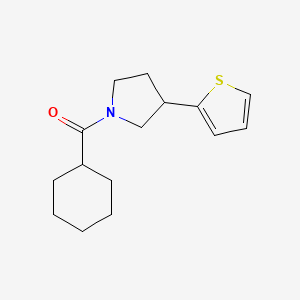

1-Cyclohexanecarbonyl-3-(thiophen-2-yl)pyrrolidine

Description

1-Cyclohexanecarbonyl-3-(thiophen-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine core substituted at position 1 with a cyclohexanecarbonyl group and at position 3 with a thiophen-2-yl moiety.

Properties

IUPAC Name |

cyclohexyl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOS/c17-15(12-5-2-1-3-6-12)16-9-8-13(11-16)14-7-4-10-18-14/h4,7,10,12-13H,1-3,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFZVMQDYUXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexanecarbonyl-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the thiophene moiety. The cyclohexyl group is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexanecarbonyl-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Cyclohexanecarbonyl-3-(thiophen-2-yl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonyl-3-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(thiophen-2-yl)-3-(trimethylsilyloxy)pyrrolidine (2e)

- Substituents :

- Position 1: Benzyl group (vs. cyclohexanecarbonyl in the target compound).

- Position 3: Thiophen-2-yl and trimethylsilyloxy groups.

- Synthesis :

- Yield: 36% via column chromatography (hexane-EtOAc gradient).

- Spectral Data :

- IR: Peaks at 1250 cm⁻¹ (Si-O) and 1030 cm⁻¹ (C-O).

- NMR: δ 0.07 (s, 9H for Si(CH₃)₃), 6.91–7.33 ppm (aromatic protons).

- MS: Base peak at m/z 133 (thiophene fragment).

- Key Differences :

- The trimethylsilyloxy group enhances volatility (evidenced by lower yield due to purification challenges).

- Benzyl substitution reduces steric hindrance compared to cyclohexanecarbonyl.

Trimethyl (2S,3S,5R)-3-(2-nitrophenyl)-5-(thiophen-2-yl)pyrrolidine-2,4,4-tricarboxylate (III-59'p)

- Substituents :

- Position 3: 2-nitrophenyl and thiophen-2-yl.

- Positions 2,4,5: Tricarboxylate esters.

- Synthesis :

- Yield: 66% via column chromatography (cyclohexane/EtOAc).

- Stereochemistry :

- High enantiomeric excess (93% ee), indicating stereoselective synthesis.

- Rigid tricyclic structure contrasts with the flexible cyclohexanecarbonyl group.

(±)-Methyl (2R,3R,4S,5S)-4-(4-methoxyphenyl)-4'-oxo-2-(thiophen-2-yl)-1'-tosyl-spiro[pyrrolidine-3,3'-quinoline]-5-carboxylate (III-46h)

- Substituents: Position 1: Tosyl and spiro-quinoline groups. Position 2: Thiophen-2-yl.

- Synthesis :

- Yield: 82% with a diastereomeric ratio >20:1.

- Key Differences :

- Spiro architecture imposes conformational constraints, unlike the linear cyclohexanecarbonyl chain.

- Tosyl group enhances stability and crystallinity.

Analytical and Computational Tools

- Spectroscopy : NMR and IR data from 2e provide benchmarks for characterizing the target compound’s functional groups.

Biological Activity

1-Cyclohexanecarbonyl-3-(thiophen-2-yl)pyrrolidine (CAS No. 2210053-31-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C14H17NOS

Molecular Weight : 249.36 g/mol

IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with a cyclohexanecarbonyl group and a thiophene moiety, which may contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or other biochemical processes.

- Receptor Modulation : It may interact with various receptors, including those involved in neurotransmission or inflammatory responses, leading to altered physiological effects.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential as an antibiotic. |

| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation. |

| Anti-inflammatory | May reduce inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases. |

Case Studies and Research Findings

-

Antimicrobial Activity

A study assessed the antimicrobial properties of various pyrrolidine derivatives, including this compound. Results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics . -

Anticancer Potential

In vitro assays conducted on human cancer cell lines revealed that the compound induced apoptosis in breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent . -

Anti-inflammatory Effects

A preliminary investigation into the anti-inflammatory effects showed that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism that could be beneficial in treating chronic inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 1-Cyclohexanecarbonyl-3-(thiophen-2-yl)pyrrolidine?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : React pyrrolidine with cyclohexanecarbonyl chloride under basic conditions (e.g., NaH in THF) to form 1-cyclohexanecarbonylpyrrolidine .

- Step 2 : Introduce the thiophene moiety via cross-coupling (e.g., Suzuki-Miyaura) using a thiophen-2-yl boronic acid and a palladium catalyst (Pd(PPh₃)₄) in dioxane/water .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or TLC.

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR to confirm substituent positions (e.g., cyclohexanecarbonyl integration at δ ~2.5 ppm for CH₂ groups; thiophene protons at δ ~7.0 ppm) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] expected for C₁₅H₂₀NO₂S).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding geometry .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, water) and non-polar solvents (THF, chloroform). The cyclohexanecarbonyl group enhances lipophilicity, limiting aqueous solubility .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the amide bond; stabilize with buffered solutions (pH 6–8) .

Advanced Research Questions

Q. How can reaction mechanisms for thiophene incorporation be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to track intermediates (e.g., boronate esters in Suzuki coupling) .

- DFT Calculations : Model transition states for cross-coupling steps using software like Gaussian to predict regioselectivity .

- Isotopic Labeling : Use C-labeled thiophene to trace bond formation via mass spectrometry .

Q. How to resolve contradictions in reported spectroscopic data for similar pyrrolidine-thiophene derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., distinguish pyrrolidine CH₂ from cyclohexane protons) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-hydroxypyrrolidin-1-yl derivatives) to identify systematic shifts .

- Error Source Identification : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables causing discrepancies .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs) leveraging the thiophene’s π-π stacking potential .

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with cytotoxicity data from analogous compounds (e.g., thieno[2,3-b]pyridines) .

- MD Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .

Q. How to optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (catalyst loading, temperature) to identify critical factors using software like MODDE .

- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyclohexanecarbonyl chloride addition) .

- Catalyst Recycling : Test immobilized Pd catalysts (e.g., Pd on carbon) to reduce costs and improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.